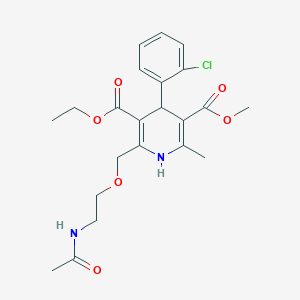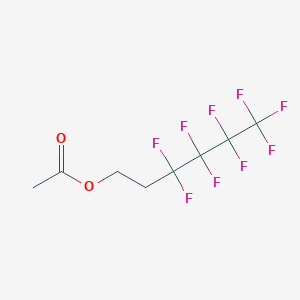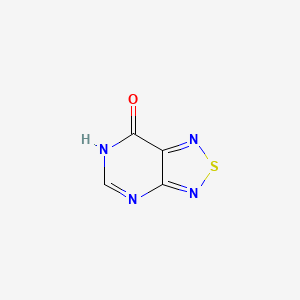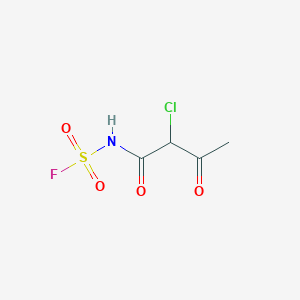
N-(2-Chloro-1,3-dioxobutyl)sulfamoyl Fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Chloro-1,3-dioxobutyl)sulfamoyl Fluoride is an organic compound known for its unique chemical structure and reactivity. This compound is characterized by the presence of a sulfamoyl fluoride group, which imparts distinct chemical properties. It is used in various scientific research applications, particularly in the fields of chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chloro-1,3-dioxobutyl)sulfamoyl Fluoride typically involves the reaction of secondary amines with sulfuryl fluoride (SO₂F₂) or sulfuryl chloride fluoride (SO₂ClF). Cyclic secondary amines can also be used, provided they are not aromatic . Another method involves the reaction of sulfamoyl chlorides with a fluoride ion source such as NaF, KF, HF, or SbF₃ .
Industrial Production Methods: Industrial production methods for this compound are based on the same principles as laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-Chloro-1,3-dioxobutyl)sulfamoyl Fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfamoyl fluoride group can be substituted by nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve mild temperatures and solvents like dichloromethane or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, substitution with an amine can yield a sulfamide derivative.
Applications De Recherche Scientifique
N-(2-Chloro-1,3-dioxobutyl)sulfamoyl Fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfamides and polysulfamides.
Materials Science: The compound is utilized in the development of new materials with unique properties, such as high thermal stability and tunable glass transition temperatures.
Biology and Medicine: It serves as a bioisostere for amides, ureas, and carbamates, making it valuable in medicinal chemistry for the development of new drugs.
Mécanisme D'action
The mechanism of action of N-(2-Chloro-1,3-dioxobutyl)sulfamoyl Fluoride involves the interaction of the sulfamoyl fluoride group with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition or modification of their function. This mechanism is particularly useful in the design of enzyme inhibitors and other therapeutic agents .
Comparaison Avec Des Composés Similaires
Sulfamoyl Chlorides: These compounds are similar in structure but contain a chloride group instead of a fluoride group.
Sulfonyl Fluorides: These compounds have a similar reactivity profile but differ in the presence of a sulfonyl group instead of a sulfamoyl group.
Uniqueness: N-(2-Chloro-1,3-dioxobutyl)sulfamoyl Fluoride is unique due to its specific combination of a sulfamoyl fluoride group with a chloro-dioxobutyl moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various scientific applications .
Propriétés
Formule moléculaire |
C4H5ClFNO4S |
|---|---|
Poids moléculaire |
217.60 g/mol |
Nom IUPAC |
N-(2-chloro-3-oxobutanoyl)sulfamoyl fluoride |
InChI |
InChI=1S/C4H5ClFNO4S/c1-2(8)3(5)4(9)7-12(6,10)11/h3H,1H3,(H,7,9) |
Clé InChI |
OTPDUONJJQKHJB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C(=O)NS(=O)(=O)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


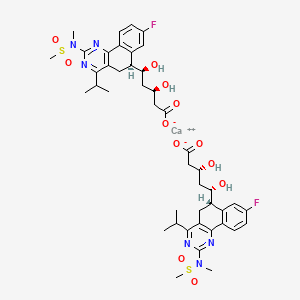
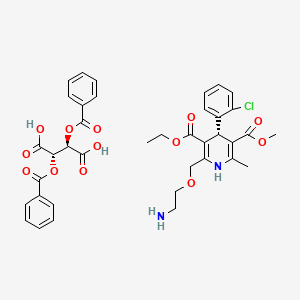
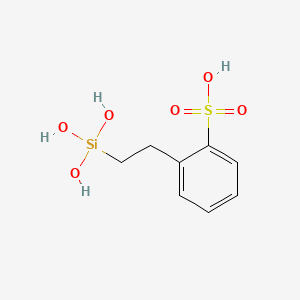
![(16alpha)-17-[(2-Furanylcarbonyl)oxy]-21-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione](/img/structure/B13406756.png)
![(3r,4s,5r)-5-[(1r)-1-Carboxy-2,2-Difluoro-1-(Phosphonooxy)ethoxy]-4-Hydroxy-3-(Phosphonooxy)cyclohex-1-Ene-1-Carboxylic Acid](/img/structure/B13406767.png)
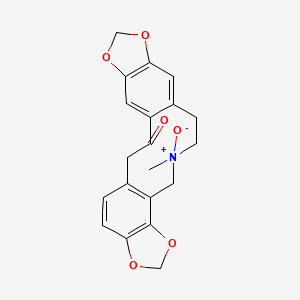

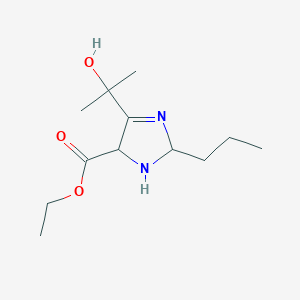
![[(1S,2S,3S,4S,7R,9S,10R,12R,15S)-4-acetyloxy-1,9,10,12-tetrahydroxy-15-[(2R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-3,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;trihydrate](/img/structure/B13406790.png)
![Sodium 5-[[4-acetamido-2-(trifluoromethyl)phenyl]azo]-6-amino-4-hydroxynaphthalene-2-sulphonate](/img/structure/B13406794.png)
